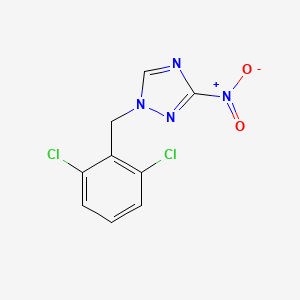

1-(2,6-dichlorobenzyl)-3-nitro-1H-1,2,4-triazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Triazoles are a class of heterocyclic compounds with a five-membered ring containing three nitrogen atoms. These compounds, including 1,2,4-triazoles, are known for their diverse chemical properties and applications in various fields, including pharmaceuticals and material science. The compound "1-(2,6-dichlorobenzyl)-3-nitro-1H-1,2,4-triazole" falls within this category, suggesting its potential for significant chemical and biological activities.

Synthesis Analysis

The synthesis of triazole derivatives often involves multi-component reactions or the cyclization of azides with alkynes or other suitable precursors. For example, Sheremet et al. (2004) discuss the synthesis of 4-aryl-5-nitro-1,2,3-triazoles through reactions involving sodium azide and nitroethenes or nitroethanes in various solvents (Sheremet, Tomanov, Trukhin, & Berestovitskaya, 2004). Such methodologies could be adapted for the synthesis of 1-(2,6-dichlorobenzyl)-3-nitro-1H-1,2,4-triazoles.

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by the presence of a triazole ring, which can significantly influence the compound's physical and chemical properties. Fun et al. (2012) provide insights into the crystal structure of a triazole compound, indicating the potential for hydrogen bonding and π-π interactions (Fun, Arshad, Nithinchandra, Kalluraya, & Vidyashree, 2012).

Chemical Reactions and Properties

Triazole compounds participate in various chemical reactions, including alkylation, nitration, and cycloaddition. Sukhanov et al. (2011) explored the reactions of 3-nitro-1,2,4-triazole derivatives with alkylating agents, revealing the formation of products with different substitution patterns (Sukhanov, Sakovich, Sukhanova, Filippova, & Oleshchenko, 2011).

Wissenschaftliche Forschungsanwendungen

Tautomerism and Spectroscopic Studies

Kubota and Uda (1975) investigated the tautomerism of 3,5-disubstituted 1,2,4-triazoles, which can exist in multiple tautomeric forms. Their research, focusing on the spectroscopic properties (NMR and UV spectra), offers a foundational understanding of the structural dynamics that could influence the reactivity and properties of 1-(2,6-dichlorobenzyl)-3-nitro-1H-1,2,4-triazole derivatives. Such studies are crucial for designing compounds with desired electronic and photophysical properties for advanced material applications (Kubota & Uda, 1975).

Synthesis of Triazole Derivatives

Sheremet et al. (2004) described the synthesis of 4-aryl-5-nitro-1,2,3-triazoles, showcasing the chemical versatility and reactivity of triazole derivatives. The synthesis pathways and the potential of these compounds as precursors for further chemical modifications underscore the importance of 1,2,4-triazole derivatives in developing new chemical entities for various applications, including agrochemicals and pharmaceuticals (Sheremet et al., 2004).

Corrosion Inhibition

The study by Negrón-Silva et al. (2013) on the synthesis of new 1,2,3-triazole derivatives of uracil and thymine and their potential inhibitory activity against acidic corrosion of steels highlights the application of triazole derivatives in materials science. These compounds, through their electrochemical properties, offer a novel approach to corrosion inhibition, a critical aspect in the maintenance and longevity of metal-based structures (Negrón-Silva et al., 2013).

Alkylation Reactions

The work by Sukhanov et al. (2011) on the alkylation of 3-nitro-1,2,4-triazole derivatives with bifunctional agents demonstrates the chemical reactivity of triazole derivatives, providing pathways to novel compounds with potential applications in pharmaceuticals and materials science (Sukhanov et al., 2011).

Antitrypanosomal Agents

Papadopoulou et al. (2012) characterized novel 3-nitro-1H-1,2,4-triazole-based amides and sulfonamides for their in vitro antitrypanosomal and antileishmanial activities. This study highlights the potential of triazole derivatives as bioactive compounds for developing new treatments against parasitic diseases (Papadopoulou et al., 2012).

Wirkmechanismus

Target of Action

Similar compounds such as 1-(2,6-dichlorobenzyl)piperazine and 1-(5-Carboxypentyl)-5-[(2,6-Dichlorobenzyl)Oxy]-1H-Indole-2-Carboxylic Acid have been studied. The latter has been found to target the 3-oxoacyl-[acyl-carrier-protein] synthase 3 in Escherichia coli .

Mode of Action

Dichlorobenzyl alcohol, a compound with a similar dichlorobenzyl group, is known to act as a mild antiseptic with a broad spectrum for bacterial and virus associated with mouth and throat infections . It’s thought to denature external proteins and rearrange the tertiary structure proteins .

Biochemical Pathways

Pharmacokinetics

For instance, 1-(5-Carboxypentyl)-5-[(2,6-Dichlorobenzyl)Oxy]-1H-Indole-2-Carboxylic Acid has been found to have unknown absorption, volume of distribution, protein binding, metabolism, route of elimination, half-life, and clearance .

Result of Action

Dichlorobenzyl alcohol has been shown to generate a reduced throat soreness and provide pain relief and relief from difficulty in swallowing 5 minutes after administration .

Action Environment

Similar compounds such as 1-(2,6-dichlorobenzyl)piperazine have been found to have a melting point of 54-62 °c and a flash point of > 100 °c , suggesting that they are stable under normal environmental conditions.

Safety and Hazards

Eigenschaften

IUPAC Name |

1-[(2,6-dichlorophenyl)methyl]-3-nitro-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N4O2/c10-7-2-1-3-8(11)6(7)4-14-5-12-9(13-14)15(16)17/h1-3,5H,4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFTCCBVLBULIOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CN2C=NC(=N2)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{4-[3-(1H-1,2,3-benzotriazol-1-yl)-2-hydroxypropoxy]phenyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5541264.png)

![4-chloro-2-[5-(2-chlorophenyl)-1H-pyrazol-3-yl]phenol](/img/structure/B5541269.png)

![(4aS*,7aR*)-1-(2-methyl-3-furoyl)-4-(3-pyridinylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5541277.png)

![5-{[3-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-1,1',3',5'-tetramethyl-1H,1'H-3,4'-bipyrazole](/img/structure/B5541292.png)

![5-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-ylmethyl]-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one dihydrochloride](/img/structure/B5541304.png)

![1-isobutyl-3-(4-morpholinyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B5541305.png)

![2-{1-[(3-isobutyl-5-isoxazolyl)carbonyl]-3-piperidinyl}-4-methyl-1H-benzimidazole](/img/structure/B5541324.png)

![N-{(3R*,4R*)-1-[2-(dimethylamino)benzoyl]-3-hydroxypiperidin-4-yl}isonicotinamide](/img/structure/B5541332.png)

![1-{2-[(4'-fluoro-2'-methoxybiphenyl-3-yl)oxy]ethyl}-1H-imidazole](/img/structure/B5541345.png)

![2-methyl-3-{[(1R*,5R*)-3-(methylsulfonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}imidazo[1,2-a]pyrimidine](/img/structure/B5541349.png)

![N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-3-(3-hydroxy-3-methylbutyl)-N-methylbenzamide](/img/structure/B5541352.png)